5-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Description
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a chlorine substituent at position 5 and a trifluoromethyl (-CF₃) group at position 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNUCXOANACBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitrobenzoic acid and trifluoromethyl aniline.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzimidazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Reaction Conditions: The reaction conditions often include the use of catalysts such as Lewis acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the benzimidazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can form hydrogen bonds or participate in halogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Variations and Functional Group Effects
The table below summarizes critical differences between 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole and related benzimidazole derivatives:
Impact of Substituent Position and Electronic Effects
- Chlorine Position: Moving the chlorine from position 5 to 6 (e.g., 6-chloro vs. 5-chloro derivatives) alters electronic distribution.
- Trifluoromethyl vs. Methylthio : The CF₃ group in the target compound is more electronegative and sterically demanding than the -SMe group in Triclabendazole, which may reduce metabolic oxidation but increase hydrophobicity .
- Thiophene vs. Phenyl Groups : Thiophene-containing derivatives (e.g., ) exhibit distinct intermolecular interactions due to sulfur’s polarizability, which could influence crystal packing and bioavailability .
Biological Activity
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a chlorine atom at the 5-position and a trifluoromethyl group at the 6-position. This unique combination enhances its electronic properties, potentially increasing its affinity for biological targets and influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various derivatives for their antibacterial activities against common pathogens. The results showed that compounds with similar structures had minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4-8 | Staphylococcus aureus, Streptococcus faecalis |
| Compound 2g | 8 | Methicillin-resistant Staphylococcus aureus |
Antiproliferative Activity
The antiproliferative effects of benzimidazole derivatives have been studied extensively. In one study, a derivative similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values indicating strong activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2g | MDA-MB-231 | 25.72 ± 3.95 |
Antimalarial Activity
In vitro studies have shown that certain benzimidazole derivatives possess antimalarial properties. For instance, a related compound exhibited moderate activity against the W2 and D6 strains of Plasmodium falciparum, with IC50 values of approximately 6 µM .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Molecular docking studies suggest that this compound may interact with targets such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
Case Studies
- Anticancer Study : A recent study demonstrated that modifications to the benzimidazole structure could enhance anticancer activity. The compound's ability to induce apoptosis in cancer cells was measured using flow cytometry, revealing significant potential for further development as an anticancer agent .
- Inflammatory Pathways : Interaction studies indicated that this compound might inhibit inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole, and how can reaction conditions be optimized?
The compound is synthesized via Phillips cyclocondensation, involving the reaction of a modified 1,2-phenylenediamine derivative with trifluoroacetic acid under controlled conditions . Key parameters include temperature (e.g., reflux at 100°C) and catalysts like phosphoryl chloride, as demonstrated in analogous syntheses of chlorinated benzimidazoles . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 217 [M+H]+) and adjusting stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., observed m/z 217 [M+H]+) .
- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 1.03 minutes under SMD-TFA05 conditions) ensures purity .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry and intermolecular interactions .
Q. What are the primary safety and handling protocols for this compound?
The compound is classified as an environmentally hazardous material (DOT#: UN 3077) with low flammability (Hazard Rating: Firefighting 1, Health 1). Handling requires PPE (gloves, goggles), ventilation, and waste disposal in accordance with hazardous material guidelines. Storage should avoid moisture and high temperatures .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence its antiparasitic activity?
The trifluoromethyl (-CF₃) and chloro (-Cl) groups at positions 2 and 5/6 are critical for activity against protozoa (e.g., Giardia intestinalis). Substitutions alter electron-withdrawing effects and lipophilicity, impacting membrane permeability. For example, replacing -CF₃ with methylthio (-SCH₃) reduces efficacy, as seen in triclabendazole analogs . Structure-activity relationship (SAR) studies recommend preserving the 5-chloro-6-CF₃ motif for maximal potency .
Q. What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?
Cyclodextrin inclusion complexes (e.g., with methyl-β-cyclodextrin or HPβCD) enhance solubility by forming non-covalent host-guest interactions. Phase solubility studies show a 1:1 molar ratio improves bioavailability without altering antiparasitic activity . Alternative methods include nanoemulsion formulations or pro-drug derivatization (e.g., phosphate esters) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from differences in assay models (e.g., in vitro vs. in vivo) or solubility limitations. For example, low aqueous solubility may lead to false negatives in cell-based assays. Recommendations:
Q. What computational methods are suitable for modeling its interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding modes with protozoal tubulin or cytochrome P450 targets. MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
